Methyl 5-nitro-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a nitro group at the 5-position and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification. One common method includes the reaction of 5-nitropyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 5-amino-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Ester Hydrolysis: 5-nitro-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
Methyl 5-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 5-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates that interact with biological targets. The carboxylate ester group can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 5-bromo-1H-pyrrole-2-carboxylate: Similar structure but with a bromo group instead of a nitro group.
Methyl 5-chloro-1H-pyrrole-2-carboxylate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 5-nitro-1H-pyrrole-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity
Properties
IUPAC Name |
methyl 5-nitro-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6(9)4-2-3-5(7-4)8(10)11/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJHSLVRAQKAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632426 | |
Record name | Methyl 5-nitro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-73-3 | |
Record name | Methyl 5-nitro-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13138-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-nitro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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